Vermisporin

Description

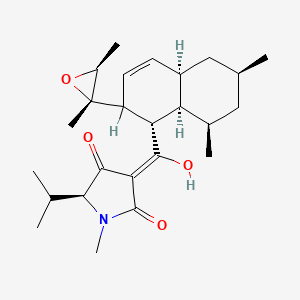

Structure

3D Structure

Properties

IUPAC Name |

(3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-12(2)21-23(28)20(24(29)26(21)7)22(27)19-17(25(6)15(5)30-25)9-8-16-11-13(3)10-14(4)18(16)19/h8-9,12-19,21,27H,10-11H2,1-7H3/b22-20-/t13-,14+,15-,16-,17?,18+,19+,21-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDFYDGODWWFEX-UDEGNFRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C1)C=CC(C2C(=C3C(=O)C(N(C3=O)C)C(C)C)O)C4(C(O4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]2[C@H](C1)C=CC([C@H]2/C(=C/3\C(=O)[C@@H](N(C3=O)C)C(C)C)/O)[C@]4([C@@H](O4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122301-98-8 | |

| Record name | Vermisporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122301988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

The Chemical Compound Vermisporin

Discovery and Producing Organism

Vermisporin was first reported as a new antibiotic produced by the fermentation of the fungus Ophiobolus vermisporis. Fungi of the genus Acremonium (some of which have been reclassified into other genera like Sarocladium) are also known producers of a wide variety of bioactive secondary metabolites, including polyketides and peptides. For instance, the endophytic fungus Sarocladium zeae (formerly Acremonium zeae), which colonizes maize, produces related secondary metabolites. The production of such complex molecules highlights the rich and diverse metabolic capabilities of fungi.

Chemical Structure and Properties

This compound is a complex heterocyclic compound with a defined stereochemistry. Its structure consists of a highly substituted cis-decalin ring linked to an N-methylated tetramic acid unit, which is derived from the amino acid L-valine. A key feature is a trisubstituted epoxide ring on the decalin system. The total synthesis of this compound has been successfully achieved, which unambiguously confirmed its absolute configuration.

| Property | Data |

| CAS Number | 122301-98-8 |

| Molecular Formula | C25H37NO4 |

| Molecular Weight | 415.57 g/mol |

| IUPAC Name | (3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione |

| Synonyms | GTPL11011 |

Table generated from data in PubChem CID 54695539 and other chemical databases.

Biosynthesis

The biosynthesis of this compound is characteristic of hybrid polyketide-nonribosomal peptide natural products. Such pathways involve large, modular enzymes known as PKS-NRPS hybrids. nih.govresearchgate.net The biosynthesis is proposed to start with the assembly of the decalin portion by a polyketide synthase (PKS) module. Concurrently, a nonribosomal peptide synthetase (NRPS) module activates an amino acid (in this case, L-valine), which is then tethered to the completed polyketide chain. The final steps involve a condensation reaction to form the characteristic tetramic acid ring and subsequent tailoring reactions, such as oxidation to form the epoxide. nih.gov

Biological Activity

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive and anaerobic bacteria. It is notably effective against various species of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA), and anaerobic bacteria like Bacteroides fragilis and Clostridium perfringens. Furthermore, this compound has shown potent antitubercular activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Research has indicated its efficacy against both replicating and non-replicating (dormant) forms of the pathogen, which is a critical attribute for anti-TB drug candidates.

Table of Minimum Inhibitory Concentrations (MIC) for this compound

| Target Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (including MRSA) | 0.5 (MIC90) |

| Bacteroides fragilis | 1.0 (MIC90) |

| Clostridium perfringens | 1.0 |

| Streptococci (Group A, B, C, F, G) | < 1.0 |

| Mycobacterium tuberculosis (in vitro) | 0.56 - 0.74 |

This table compiles data from multiple studies on the antimicrobial and antitubercular activity of this compound.

Structural Elucidation and Stereochemical Characterization of Vermisporin

Fundamental Structural Architecture of Vermisporin

This compound is a metabolite produced by the fungus Ophiobolus vermisporis and other fungi, such as Phoma sp. researchgate.netnih.gov Its structure is a composite of three distinct and significant chemical motifs: a tetramic acid unit, a fused cis-decalin ring system, and a reactive oxirane ring. researchgate.netsoton.ac.ukresearchgate.net The complete chemical name, (3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione, encapsulates these components. carlroth.com

cis-Decalin Ring System

A defining feature of this compound is its decalin ring system, which consists of two fused six-membered rings. researchgate.net Unlike many related natural products that possess a trans-fused decalin system, this compound features a less common cis-decalin configuration. oregonstate.edumdpi.com This specific stereochemistry is a result of an intramolecular Diels-Alder reaction during its biosynthesis, a common strategy in nature for constructing polycyclic systems. researchgate.netmdpi.com The total synthesis of this compound has confirmed this cis-fusion, which was achieved through a diastereoselective intramolecular Diels-Alder reaction. carlroth.comnih.gov This bicyclic system is highly substituted, contributing significantly to the molecule's complexity and stereochemistry. carlroth.com

Oxirane (Epoxy) Moiety

Attached to the cis-decalin system is an oxirane, or epoxy, ring. researchgate.netsoton.ac.uk Specifically, this compound contains a 2,3-dimethyloxirane group on the side chain of the decalin ring. carlroth.com This three-membered heterocyclic ring is a site of significant chemical reactivity. The successful installation of this sterically hindered epoxy group was a critical step in the total synthesis of this compound. carlroth.comnih.gov The relative configuration of the oxirane ring in the related compound vermitrasporin was determined using NOE/ROE analysis, highlighting the importance of advanced NMR techniques in defining the stereochemistry of this moiety. soton.ac.ukresearchgate.net

Advanced Spectroscopic Techniques for Structure Determination

The elucidation of complex natural product structures like this compound relies heavily on modern spectroscopic methods. researchgate.net Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C). researchgate.net By analyzing the chemical shifts, signal multiplicities, and coupling constants in various NMR experiments, chemists can piece together the molecular puzzle.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR experiments are fundamental to structural analysis.

¹H NMR (Proton NMR) : This technique provides information on the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. For a molecule like this compound, the ¹H NMR spectrum would be complex, with signals corresponding to protons on the tetramic acid ring, the intricate cis-decalin system, and the oxirane moiety.

¹³C NMR : A standard ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. Given this compound's molecular formula of C₂₅H₃₇NO₄, the spectrum would show 25 distinct signals under ideal conditions, each corresponding to a unique carbon environment. carlroth.com The chemical shifts would indicate the type of carbon, for instance, signals in the range of 165-190 ppm would correspond to the carbonyl carbons of the tetramic acid. mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a crucial technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C), which often appear as simple singlets in a standard broadband-decoupled ¹³C NMR spectrum. researchgate.net DEPT experiments are typically run at different pulse angles (e.g., 45°, 90°, and 135°) to edit the spectrum:

A DEPT-90 spectrum shows only signals from CH (methine) carbons.

A DEPT-135 spectrum shows positive signals for CH and CH₃ carbons, while CH₂ carbons appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. researchgate.net

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of the multiplicity of each carbon atom can be made, which is an indispensable step in confirming the molecular structure.

While literature confirms that the structure of this compound was determined using these techniques, a complete, publicly available data table of its assigned ¹H and ¹³C NMR chemical shifts could not be located in the searched sources. soton.ac.ukresearchgate.net Such tables are critical for the verification of synthetic samples and for the identification of related natural products. For illustrative purposes, the tables below describe the expected data from such analyses.

¹H NMR Data

This table would detail the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., s for singlet, d for doublet, t for triplet, m for multiplet), the coupling constant (J) in Hertz (Hz), and the integration (number of protons) for each proton signal in the this compound molecule.

Table 1: Representative ¹H NMR Data for this compound (Illustrative)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| Value | e.g., d | e.g., 7.5 | e.g., H-5 |

¹³C NMR and DEPT Data

This table would list the chemical shift for each of the 25 carbons in this compound. The DEPT-90 and DEPT-135 columns would specify the type of carbon atom (CH, CH₂, CH₃, or quaternary C).

Table 2: Representative ¹³C NMR and DEPT Data for this compound (Illustrative)

| Chemical Shift (δ ppm) | DEPT-90 | DEPT-135 | Assignment |

|---|---|---|---|

| Value | CH | Positive | e.g., C-5 |

| Value | Absent | Negative | e.g., C-10 |

| Value | Absent | Positive | e.g., C-18 (CH₃) |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was fundamental in piecing together the planar structure of this compound. uiowa.edu This suite of experiments provides detailed information about the connectivity of atoms within the molecule by correlating nuclear spins through chemical bonds or through space. harvard.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). emerypharma.comsdsu.edu By revealing which proton signals share a cross-peak, the spin systems within the molecule can be mapped out, helping to construct fragments of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or its predecessor, HMQC) experiment correlates proton signals directly to the carbon atoms to which they are attached. sdsu.eduprinceton.edu This provides unambiguous one-bond C-H connectivity, assigning specific protons to their corresponding carbons in the skeleton. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): To connect the molecular fragments, HMBC is used. This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu These correlations are crucial for linking together different spin systems and positioning quaternary carbons (carbons with no attached protons) and functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is vital for determining the stereochemistry of a molecule. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.eduprinceton.edu The intensity of the NOESY cross-peaks can be used to estimate the distances between protons, providing critical information about the relative configuration of stereocenters.

Table 1: Overview of 2D NMR Techniques Used in Structural Elucidation

| Technique | Information Provided | Purpose in Structural Elucidation |

|---|---|---|

| COSY | Shows correlations between J-coupled protons (¹H-¹H). emerypharma.com | Identifies adjacent protons to build spin system fragments. |

| HSQC/HMQC | Shows one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). princeton.edu | Assigns protons to their corresponding carbons. |

| HMBC | Shows long-range (2-4 bond) correlations between protons and carbons (¹H-¹³C). princeton.edu | Connects molecular fragments and places non-protonated carbons. |

| NOESY | Shows correlations between protons that are close in space (through-space interactions). princeton.edu | Determines the relative stereochemistry and conformation of the molecule. |

High-Resolution Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the precise molecular weight of a compound. wisdomlib.org This method provides a highly accurate mass-to-charge ratio (m/z) measurement, which is then used to calculate the elemental composition and establish the molecular formula. wisdomlib.orgshimadzu.com For this compound and its analogues, HRESIMS was essential for confirming their molecular formulas, a critical first step in the process of structural elucidation that complements the data obtained from NMR spectroscopy. uiowa.edumdpi.com

X-ray Crystallography for Absolute Configuration Assignment

While NMR and MS can define the relative stereochemistry and connectivity, determining the absolute configuration often requires X-ray crystallography. researchgate.netnih.gov This technique involves diffracting X-rays through a single, high-quality crystal of the compound. researchgate.netnih.gov The resulting diffraction pattern allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, providing an unambiguous assignment of its absolute configuration. nih.govchem-soc.si The total synthesis of this compound and its related natural products has led to the definitive verification of their absolute configurations, a confirmation that relies on such rigorous analytical methods. researchgate.netnih.gov

Identification and Characterization of this compound Congeners and Analogues

This compound is part of a larger family of structurally similar natural products produced by various fungi. researchgate.netresearchgate.net The identification and characterization of these related compounds, or congeners, provide insight into the biosynthetic pathways and structure-activity relationships of the class.

Structural Relationship to PF1052 and AB4015 Series (AB4015-A, AB4015-L, AB4015-B, AB4015-A2)

This compound shares a core chemical scaffold with a series of antibiotics, including PF1052 and the AB4015 family. researchgate.netresearchgate.net Research has established that PF1052 is identical to AB4015-A. researchgate.net These compounds all feature a distinctive tetramic acid unit attached to a functionalized cis-decalin ring system. nih.govresearchgate.netpku.edu.cn The primary structural variations among these congeners involve modifications to the decalin core, such as the presence or absence of an epoxide and other substitutions. researchgate.net

Table 2: Structural Comparison of this compound and Related Congeners

| Compound Name | Key Structural Features | Relationship to this compound |

|---|---|---|

| This compound (1) | Tetramic acid with a cis-decalin ring featuring a sterically hindered epoxy group. researchgate.netnih.gov | Parent compound of the series. |

| PF1052 / AB4015-A (2) | Structurally analogous to this compound, also possessing the tetramic acid and cis-decalin with an epoxy group. researchgate.netresearchgate.net | A very closely related congener, often isolated alongside this compound. researchgate.net |

| AB4015-L (3) | Possesses the tetramic acid and cis-decalin with an epoxy group. researchgate.netresearchgate.net | Differs in substitution pattern on the decalin ring compared to this compound. |

| AB4015-B (4) | Features the tetramic acid and cis-decalin ring but lacks the epoxy group found in this compound. researchgate.netresearchgate.net | A potential biosynthetic precursor to the epoxidized members of the family. |

| AB4015-A2 (5) | A hydrogenated derivative of the AB4015 series. researchgate.netresearchgate.net | Represents a reduced form of the core structure. |

Comparative Spectroscopic Analysis with Related Metabolites

The structural elucidation of new members of this natural product family often relies on comparative spectroscopic analysis. For instance, the structures of newly isolated compounds like the simplicilones were determined by carefully comparing their NMR and mass spectrometry data with the established data for this compound and PF1052. researchgate.net This comparative approach is a standard and powerful tool in natural product chemistry, allowing researchers to quickly identify known scaffolds and focus on characterizing the structural differences of new analogues. nih.gov

Biosynthetic Pathways of Vermisporin

Proposed Polyketide and Amino Acid Precursors

The structural architecture of vermisporin suggests its origin from two primary metabolic routes: the polyketide pathway and amino acid metabolism. The decalin ring system is proposed to be derived from a linear polyketide chain. nih.gov Polyketides are a diverse class of secondary metabolites synthesized by polyketide synthases (PKSs) through the sequential condensation of simple carboxylate units, such as acetyl-CoA and malonyl-CoA. researchgate.netwikipedia.org The carbon backbone of the decalin moiety in this compound is thought to be assembled on a PKS complex.

The second key structural feature, the tetramic acid lactam ring, is believed to originate from an amino acid precursor. nih.gov Specifically, studies on related metabolites and total synthesis efforts suggest that an L-amino acid derivative is the building block for this heterocyclic system. researchgate.netresearchgate.net The biosynthesis likely involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system, where the PKS machinery assembles the polyketide chain and an NRPS module incorporates the amino acid. uni-muenchen.deactascientific.com

Key Enzymatic Steps in this compound Biogenesis

The formation of this compound's complex structure is governed by several key enzymatic reactions, including a notable intramolecular Diels-Alder cycloaddition, epoxidation, and the final assembly of the tetramic acid ring.

A crucial step in the biosynthesis of this compound is the formation of its characteristic cis-fused decalin ring system. This is achieved through a highly stereoselective intramolecular Diels-Alder (IMDA) reaction. researchgate.netwikipedia.org In this reaction, a linear polyketide precursor containing a conjugated triene system undergoes a [4+2] cycloaddition, where a diene and a dienophile within the same molecule react to form the bicyclic decalin core. nih.gov

Research into the total synthesis of this compound has provided significant insights into this key step. The cyclization of a (Z)-enone precursor is accelerated by a Lewis acid in synthetic approaches, and it is proposed that a similar catalytic function is performed by an enzyme in nature. organic-chemistry.org The reaction proceeds through a highly ordered boat-like transition state to yield the thermodynamically less favored, yet biologically active, cis-fused decalin product. researchgate.netorganic-chemistry.org This contrasts with many other decalin-containing natural products that possess a trans-fused ring system. nih.gov

The stereospecificity of the intramolecular Diels-Alder reaction in this compound biosynthesis strongly suggests the involvement of a dedicated enzyme, a Diels-Alderase. nih.govresearchgate.net Diels-Alderases are enzymes that catalyze [4+2] cycloaddition reactions, ensuring the correct regio- and stereochemistry of the resulting cyclic products. researchgate.netnih.gov While the specific Diels-Alderase for this compound has not been fully characterized, the existence of such enzymes has been confirmed in the biosynthesis of other natural products with similar structural motifs, such as solanapyrone. researchgate.netresearchgate.net These enzymes are thought to bind the linear polyketide substrate in a conformation that favors the specific boat transition state required for the formation of the cis-decalin skeleton. researchgate.netorganic-chemistry.org The discovery and characterization of Diels-Alderases have provided compelling evidence for the enzymatic control of these powerful carbon-carbon bond-forming reactions in nature. mdpi.com

Another key structural feature of this compound is the epoxide ring on the decalin core. The introduction of this functional group is an essential step in the biosynthetic pathway. This transformation is believed to be catalyzed by an epoxidase, likely a monooxygenase enzyme. In chemical synthesis, the epoxidation of alkenes is commonly achieved using peroxycarboxylic acids like m-CPBA. chemistrysteps.comlibretexts.org This chemical reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. chemistrytalk.orgmasterorganicchemistry.com

It is proposed that the enzymatic epoxidation in this compound biosynthesis follows a similar concerted mechanism, ensuring high stereoselectivity. researchgate.netchemistrytalk.org The enzyme would activate molecular oxygen and transfer a single oxygen atom to the specific double bond on the decalin ring intermediate. The steric hindrance of the polycyclic system makes this a challenging transformation, and in synthetic routes, this step is achieved through an intramolecular neighboring-group-oriented strategy. researchgate.netresearchgate.net

The final stages of this compound biosynthesis involve the construction of the N-acylated tetramic acid moiety and its attachment to the decalin core. This process begins with the activation of the polyketide-derived decalin carboxylic acid and its condensation with the amino acid precursor, which is likely incorporated by a non-ribosomal peptide synthetase (NRPS) module. nih.govuni-muenchen.de

The formation of the tetramic acid ring itself is proposed to occur via a Dieckmann-type cyclization. researchgate.netresearchgate.net This intramolecular condensation reaction involves the cyclization of a linear aminoacyl-polyketide intermediate to form the five-membered lactam ring of the tetramic acid. In total synthesis studies, this has been accomplished through a one-pot aminolysis/Dieckmann condensation cascade, where an L-amino acid derivative is used to form the desired tetramic acid structure attached to the decalin core. researchgate.netresearchgate.net

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The enzymatic machinery required for the biosynthesis of complex natural products like this compound is encoded in dedicated biosynthetic gene clusters (BGCs). secondarymetabolites.org A BGC is a contiguous set of genes in an organism's genome that collectively code for the proteins involved in the production of a specific secondary metabolite. mdpi.comnih.gov The analysis of BGCs is a powerful tool for understanding and engineering natural product biosynthesis.

A typical BGC for a hybrid polyketide-amino acid metabolite like this compound would be expected to contain:

A Polyketide Synthase (PKS) gene, responsible for assembling the polyketide backbone. wikipedia.org

A Non-Ribosomal Peptide Synthetase (NRPS) gene, for the incorporation of the amino acid precursor. actascientific.com

Genes for tailoring enzymes , such as the putative Diels-Alderase, epoxidase, and other modifying enzymes (e.g., methyltransferases, oxidoreductases). researchgate.netethz.ch

Regulatory genes , such as transcription factors that control the expression of the entire cluster. nih.gov

Transporter genes that may be involved in secreting the final product. mdpi.com

While the specific BGC for this compound has not been definitively identified and characterized in the literature, the general principles of BGC organization and function provide a clear roadmap for its future discovery and analysis through genome sequencing and bioinformatic tools like MIBiG (Minimum Information about a Biosynthetic Gene cluster). secondarymetabolites.org

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

The core scaffold of this compound is assembled by a large, multifunctional enzyme known as a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS). nih.govplos.org These enzymatic assembly lines are common in fungi and are responsible for producing a vast array of structurally diverse natural products. frontiersin.org

The process begins with the PKS portion of the enzyme, which constructs a linear polyketide chain through the sequential addition of small carboxylic acid units, typically derived from malonyl-CoA. mdpi.com In the case of decalin-containing tetramic acids, this results in a polyene intermediate. plos.org

Following the synthesis of the linear polyketide chain, the intermediate is transferred to the NRPS module. This module selects, activates, and incorporates a specific amino acid. For many related tetramic acids, this amino acid is L-serine. uniprot.org The NRPS module then catalyzes the formation of an amide bond, followed by a key cyclization reaction known as a Dieckmann condensation, which releases the product and forms the characteristic 5-membered tetramic acid ring. uniprot.org The final output from the hybrid PKS-NRPS enzyme is a linear polyenoyl tetramic acid, which serves as the substrate for subsequent tailoring enzymes that create the final complex structure. biorxiv.org Research on similar compounds from the fungus Chaetomium olivaceum has identified a PKS-NRPS gene (ChaA) as central to the biosynthesis of its decalin-containing products. frontiersin.orgnih.gov

Auxiliary Enzyme Functions (e.g., Reductases, Oxidases)

After the formation of the linear polyenoyl tetramic acid by the PKS-NRPS system, a series of auxiliary enzymes modify the structure to yield the final this compound molecule. These tailoring enzymes are crucial for the bioactivity and structural complexity of the final product.

A critical step in the biosynthesis of this compound and related compounds is the formation of the decalin ring system. This is achieved via a highly specific intramolecular [4+2] cycloaddition, also known as the Diels-Alder reaction. nih.govplos.org This reaction is catalyzed by a specialized enzyme called a Diels-Alderase (or decalin synthase). biorxiv.org Different Fsa2-family decalin synthases can produce enantiomeric decalin scaffolds from similar linear precursors, highlighting their role in controlling the precise stereochemistry of the final product. biorxiv.org

Other auxiliary enzymes are necessary to complete the synthesis of this compound:

Reductases: Stand-alone enoyl reductases (ERs) often work in concert with the PKS-NRPS to specifically reduce certain double bonds in the nascent polyketide chain, establishing the correct pattern of saturation. frontiersin.orgmdpi.com

Oxidases: The final structure of this compound features an epoxide and a hydroxyl group on its alkyl side chain. These modifications are introduced by tailoring enzymes, most likely oxidases such as cytochrome P450 monooxygenases. These enzymes catalyze the highly specific oxidation of C-H bonds after the core scaffold has been assembled.

Chemoenzymatic Approaches to Pathway Elucidation

Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity of biocatalysis, represents a powerful strategy for elucidating biosynthetic pathways and generating novel natural product analogs. researchgate.net While specific chemoenzymatic studies focused solely on this compound's pathway are not extensively documented, the principles are widely applied to this class of molecules.

One key approach involves the genetic manipulation of the producing fungus. By knocking out specific genes in the biosynthetic cluster, such as the gene for the Diels-Alderase, researchers can cause the accumulation of pathway intermediates. nih.gov The isolation and structural characterization of these intermediates provide direct evidence for the steps in the biosynthetic sequence. This technique has been successfully used to study the biosynthesis of other decalin-containing tetramic acids, where deleting the decalin synthase gene led to the isolation of the linear polyenoyl precursor. nih.govplos.org

Furthermore, total synthesis campaigns have provided insights that support the proposed biosynthetic pathway. Synthetic routes to this compound have successfully utilized a biomimetic intramolecular Diels-Alder reaction to construct the cis-decalin core, demonstrating that this chemical transformation is a feasible and logical step in the natural pathway. researchgate.netresearchgate.net These synthetic efforts not only confirm the structure of the natural product but also provide access to precursors and analogs that can be used as probes in further biological or enzymatic studies.

Chemical Synthesis of Vermisporin and Its Structural Derivatives

Rationale for Total Synthesis of Vermisporin

The decision to undertake a total synthesis of this compound is underpinned by two primary motivations: its limited availability from natural sources and the need to definitively establish its complex stereochemistry.

This compound is a secondary metabolite produced by fungal species. whiterose.ac.uk Like many complex natural products, it is often isolated in only small quantities from its biological source. whiterose.ac.uk This scarcity presents a major bottleneck for further investigation into its biological activities and potential therapeutic applications. whiterose.ac.uk Total synthesis offers a viable and sustainable alternative, providing a reliable route to produce this compound and its analogs in quantities sufficient for comprehensive biological evaluation and drug discovery efforts. whiterose.ac.ukchemeurope.com

The chemical structure of this compound is characterized by a complex three-dimensional architecture, featuring multiple stereogenic centers within its tetramic acid-bearing cis-decalin core. researchgate.netresearchgate.net While spectroscopic methods can elucidate the connectivity of atoms, unambiguously determining the absolute configuration of all stereocenters can be challenging. researchgate.netnih.gov Total synthesis provides the ultimate proof of a proposed structure. nih.govmdpi.com By constructing the molecule in a stepwise and stereocontrolled manner, chemists can create a synthetic sample with a precisely known configuration. mit.edu The successful total synthesis of this compound, completed in 2023, allowed for the unambiguous verification of its absolute configuration by comparing the properties of the synthetic material with the natural product. researchgate.netnih.govpku.edu.cn

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available, or easily prepared starting materials. chemistry.coachlibretexts.org This process helps to identify key strategic bonds and intermediates, paving the way for a logical forward synthesis.

The retrosynthetic strategy for this compound identifies the complex cis-decalin core and the tetramic acid moiety as the main subunits to be disconnected. researchgate.net A key disconnection is made at the tetramic acid portion, which can be installed late in the synthesis. researchgate.netpku.edu.cn The central cis-decalin skeleton is envisioned to be formed through a powerful intramolecular Diels-Alder (IMDA) reaction. researchgate.netresearchgate.net

This leads to a key triene precursor 8 . This triene can be assembled from three main fragments:

A chiral nonracemic Weinreb amide 9 . researchgate.net

An aldehyde 10 . researchgate.net

An alkenyl iodide 11 . researchgate.net

The synthesis plan involves coupling these precursors through established reactions like the Julia olefination and nucleophilic addition of an organolithium reagent to construct the triene 8 required for the key cyclization step. researchgate.net

Convergent Total Synthesis Methodologies

Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule independently and then joining them together at a late stage. mpg.dersc.orgnih.gov This approach is often more efficient than a linear synthesis where the molecule is built step-by-step in a single sequence.

A critical step in the total synthesis of this compound is the construction of its functionalized cis-decalin ring system. researchgate.netnih.govrsc.org This is achieved through a highly diastereoselective intramolecular Diels-Alder (IMDA) reaction. researchgate.netpku.edu.cnresearchgate.net The Diels-Alder reaction is a [4+2] cycloaddition that is renowned for its ability to form six-membered rings with a high degree of stereocontrol, making it a powerful tool in the synthesis of natural products. rsc.orgresearchgate.net

In the synthesis of this compound, the linear triene precursor 8 was treated with a Lewis acid catalyst to promote the IMDA reaction. researchgate.net After screening various conditions, dimethylaluminum chloride (Me₂AlCl) was identified as the optimal Lewis acid, affording the desired cis-decalin product 7 in a 52% yield. researchgate.net This key transformation efficiently establishes the core bicyclic structure with the correct relative stereochemistry. researchgate.net Notably, the reaction proceeds through a rare endo-boat transition state to form the desired cis-fused decalin ring. researchgate.netnih.govpku.edu.cnpku.edu.cn This step is a cornerstone of the synthesis, showcasing the power of the IMDA reaction to build molecular complexity in a single, efficient step. researchgate.net

Stereocontrolled Formation of the Oxirane Ring via Neighboring-Group-Oriented Strategies

The construction of the sterically hindered oxirane (epoxy) ring in this compound is a critical and challenging step in its total synthesis. researchgate.netnih.govpku.edu.cn Direct epoxidation of the corresponding alkene precursor often proves difficult due to steric hindrance. researchgate.net To overcome this, researchers have employed neighboring-group-oriented strategies, where a functional group in proximity to the target double bond directs the epoxidation to the desired face of the molecule. researchgate.netnih.govpku.edu.cnbeilstein-journals.org

One successful approach involves the use of a hydroxyl group to direct the epoxidation. researchgate.net The strategic placement of a hydroxyl group allows for the formation of an intermediate that facilitates the delivery of the oxidizing agent from a specific trajectory, thus ensuring the correct stereochemistry of the resulting epoxide. researchgate.netlibretexts.org This intramolecular direction is crucial for achieving the desired configuration in complex molecules like this compound. researchgate.netnih.govpku.edu.cn The efficiency of this strategy underscores the importance of carefully planned functional group placement in the design of a synthetic route. researchgate.net

| Strategy | Key Feature | Outcome | Reference |

| Neighboring-Group-Oriented Epoxidation | Utilization of a strategically placed internal hydroxyl group. | Efficient and stereocontrolled formation of the hindered oxirane ring. | researchgate.netnih.govpku.edu.cn |

| Direct Epoxidation Attempts | Use of various epoxidation reagents on the alkene precursor. | Ineffective due to steric hindrance, leading to no reaction or undesired products. | researchgate.net |

Formation of the Tetramic Acid Moiety via One-Pot Aminolysis/Dieckmann Condensation

The tetramic acid subunit is a signature feature of this compound and a variety of other biologically active natural products. researchgate.netnih.govpku.edu.cn A highly efficient method for constructing this moiety involves a one-pot cascade reaction combining aminolysis and a Dieckmann condensation. researchgate.netnih.govpku.edu.cnrsc.org This convergent approach significantly streamlines the synthesis by reducing the number of separate operational steps. researchgate.net

The process typically begins with the aminolysis of a β-ketoester precursor with an appropriate L-amino acid derivative. researchgate.netnih.govpku.edu.cn This is immediately followed by an intramolecular Dieckmann condensation, which is a base-mediated cyclization of the resulting intermediate to form the five-membered tetramic acid ring. researchgate.netresearchgate.net The use of a suitable base, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), is critical for promoting the condensation. researchgate.netresearchgate.net This one-pot procedure has been successfully applied to the synthesis of this compound and several of its analogues, demonstrating its robustness and utility in complex molecule synthesis. researchgate.netrsc.orgresearchgate.net

| Reaction | Components/Reagents | Key Transformation | Reference |

| One-Pot Aminolysis/Dieckmann Condensation | β-ketoester, L-amino acid derivative, Base (e.g., TBAF) | Formation of the tetramic acid ring system. | researchgate.netnih.govpku.edu.cnrsc.orgresearchgate.net |

| Aminolysis | β-ketoester, L-amino acid derivative | Formation of an amide intermediate. | researchgate.netresearchgate.net |

| Dieckmann Condensation | Amide intermediate, Base | Intramolecular cyclization to the tetramic acid. | researchgate.netresearchgate.net |

Other Key Transformations and Functional Group Manipulations

The total synthesis of this compound necessitates a series of other critical chemical transformations and functional group manipulations to assemble the complex carbon skeleton and install the required functionalities. researchgate.netewadirect.com A pivotal step in constructing the cis-decalin core is an intramolecular Diels-Alder (IMDA) reaction. researchgate.netnih.govpku.edu.cnrsc.org This powerful cycloaddition reaction allows for the formation of the bicyclic system with a high degree of stereocontrol. researchgate.netnih.govpku.edu.cn

Further functional group interconversions are required to elaborate the molecule. ewadirect.comsolubilityofthings.compharmacy180.com These can include oxidation and reduction reactions to adjust the oxidation states of various carbons, as well as the introduction and removal of protecting groups to mask or unmask reactive sites as needed during the synthetic sequence. researchgate.netslideshare.net For instance, a Wittig reaction might be used to form a carbon-carbon double bond, which is then subsequently reduced. researchgate.net The strategic application of these transformations is essential for the successful completion of the total synthesis. researchgate.netewadirect.com

| Transformation | Purpose | Example Reagents/Conditions | Reference |

| Intramolecular Diels-Alder (IMDA) Reaction | Construction of the cis-decalin ring system. | Lewis acid catalysis (e.g., Me2AlCl). | researchgate.netnih.govpku.edu.cn |

| Wittig Reaction | Formation of a carbon-carbon double bond. | Ph3PMeBr, n-BuLi. | researchgate.net |

| Reduction | Reduction of a double bond or other functional group. | H2, Pd/C. | researchgate.net |

| Oxidation | Oxidation of an alcohol to an aldehyde or ketone. | Dess-Martin periodinane (DMP), Pyridinium dichromate (PDC). | researchgate.net |

| Protecting Group Manipulation | Masking/unmasking of reactive functional groups. | TBAF for desilylation. | researchgate.netresearchgate.net |

Synthesis of this compound Analogues and Stereoisomers

The development of a robust synthetic route to this compound opens the door to the preparation of various analogues and stereoisomers. researchgate.netnih.govsrce.hr The synthesis of these related compounds is crucial for structure-activity relationship (SAR) studies, which can help to identify the key structural features responsible for the biological activity of the parent molecule. nih.gov

By employing variations of the established synthetic pathway, researchers have been able to create a library of this compound-related molecules. researchgate.netpku.edu.cn For example, by using different L-amino acid derivatives in the one-pot aminolysis/Dieckmann condensation step, analogues with modified tetramic acid moieties can be produced. researchgate.netresearchgate.net Similarly, alterations to the Diels-Alder precursor can lead to analogues with different substitution patterns on the decalin core. rsc.orgrsc.org The synthesis of stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, is also of significant interest for understanding the stereochemical requirements for biological activity. nih.govwikipedia.org

| Analogue/Stereoisomer | Synthetic Modification | Purpose | Reference |

| PF1052/AB4015-A | Variation in the starting materials for the IMDA reaction. | Exploration of SAR. | researchgate.netnih.govpku.edu.cn |

| AB4015-L | Variation in the starting materials for the IMDA reaction. | Exploration of SAR. | researchgate.netnih.govpku.edu.cn |

| AB4015-B | Different amino acid derivative in the tetramic acid formation. | Exploration of SAR. | researchgate.netrsc.orgresearchgate.net |

| AB4015-A2 | Hydrogenation of a precursor. | Exploration of SAR. | researchgate.netnih.govpku.edu.cnrsc.org |

Biological Activities and Mechanistic Insights of Vermisporin

In Vitro Antimicrobial Activity Profile

Vermisporin exhibits a targeted spectrum of activity, primarily against Gram-positive and anaerobic bacteria, with limited to no efficacy against Gram-negative organisms. nih.gov

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, including MRSA)

This compound has shown potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov In one study, 90% of S. aureus isolates, including MRSA, were inhibited at a concentration of 0.5 micrograms/ml. nih.gov The minimum inhibitory concentration (MIC) range for these bacteria was found to be between 0.12 and 0.5 micrograms/ml. nih.gov

Activity Against Anaerobic Bacteria (e.g., Bacteroides fragilis, Clostridium perfringens, Spirochaeta hyodysenteriae)

The antibiotic is also effective against various anaerobic bacteria. For Bacteroides fragilis and other Bacteroides species, 90% of isolates were inhibited by this compound at a concentration of 1 microgram/ml, with a MIC range of 0.25 to 1 microgram/ml. nih.gov Similarly, Clostridium perfringens was inhibited by 1 microgram/ml, with a MIC range of 0.25 to 2 micrograms/ml. nih.gov

Efficacy Against Gram-Negative Bacteria

This compound's activity against Gram-negative bacteria is notably weak. Studies have shown that the MICs for Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae were all greater than 64 micrograms/ml, indicating a lack of significant efficacy against these pathogens. nih.gov

Quantitative Assessment of Antimicrobial Potency (MIC values)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The table below summarizes the MIC values for this compound against various bacteria as reported in the literature.

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (including MRSA) | 0.12 - 0.5 | 0.5 |

| Bacteroides fragilis and other Bacteroides spp. | 0.25 - 1 | 1 |

| Clostridium perfringens | 0.25 - 2 | 1 |

| Enterobacteriaceae | >64 | >64 |

| Pseudomonas aeruginosa | >64 | >64 |

| Haemophilus influenzae | >64 | >64 |

Data sourced from Chin et al., 1992. nih.gov

In Vitro Antitubercular Activity Against Mycobacterium tuberculosis

Recent research has highlighted the potential of this compound as an antitubercular agent, demonstrating activity against Mycobacterium tuberculosis. guidetopharmacology.orgresearchgate.net

Activity Against Replicating and Non-Replicating Forms

A significant finding is this compound's activity against both replicating and non-replicating forms of M. tuberculosis. researchgate.net One study reported a potent MIC of 0.56 to 0.74 mg/mL against replicating M. tuberculosis. researchgate.net Furthermore, it also exhibited activity against non-replicating M. tuberculosis with a MIC of 1.50 mg/mL. researchgate.net This is a crucial attribute, as non-replicating or persistent forms of the bacteria are notoriously difficult to eradicate with conventional antibiotics. williamrjacobs.orgnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The antimicrobial efficacy of a compound is fundamentally quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. creative-diagnostics.comqlaboratories.com These values are crucial for assessing the potency of a potential antimicrobial agent. Typically, an agent is considered bactericidal if the MBC is no more than four times the MIC. qlaboratories.com

Research into the antimicrobial properties of this compound has established its activity against various microorganisms. The determination of MIC and MBC values is performed using methods like broth microdilution. protocols.io In this method, a standardized inoculum of the target microorganism is introduced to a series of dilutions of the test compound in a suitable broth medium. academicjournals.org After incubation, the lowest concentration showing no visible growth is recorded as the MIC. creative-diagnostics.comacademicjournals.org To determine the MBC, aliquots from the wells showing no growth are subcultured onto agar (B569324) plates without the antimicrobial agent. qlaboratories.com The lowest concentration that prevents bacterial proliferation on these plates is the MBC. creative-diagnostics.comqlaboratories.com

While specific MIC and MBC values for this compound against a comprehensive panel of bacteria are not extensively detailed in the provided search results, the general methodology for their determination is well-established. For instance, studies on other compounds have reported MICs ranging from 0.25 to 4500 ppm and MBCs from 0.50 to 4500 ppm against various pathogens. researchgate.net The data for this compound would be presented in a similar format.

Table 1: Illustrative Data Table for MIC and MBC of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

| Pseudomonas aeruginosa | Data not available | Data not available |

| Candida albicans | Data not available | Data not available |

This table is for illustrative purposes. Specific data for this compound was not available in the search results.

Cytotoxicity Evaluation in Mammalian Cell Lines In Vitro

The evaluation of cytotoxicity is a critical step in the preclinical assessment of any potential therapeutic compound. nih.gov In vitro cytotoxicity assays using mammalian cell lines are employed to determine the concentration at which a substance becomes toxic to cells. nih.gov Various methods are available to measure cytotoxicity, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a common choice. japsonline.com This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. japsonline.com A reduction in metabolic activity suggests a cytotoxic or cytostatic effect. nih.gov

For a compound to be considered for further development, it should ideally exhibit high potency against the target (e.g., bacteria) and low toxicity towards mammalian cells. mdpi.com The results of cytotoxicity assays are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability. japsonline.com

Studies on this compound's cytotoxicity in various mammalian cell lines are necessary to understand its safety profile. These evaluations would typically involve exposing cell lines such as Balb/3T3 or L929 fibroblasts to a range of this compound concentrations. mdpi.com Cell viability is then assessed after a specific incubation period, often 24 hours. mdpi.com A material is generally considered non-cytotoxic if cell viability remains above 70% relative to a control. mdpi.com

Table 2: Illustrative Cytotoxicity Data for this compound in Mammalian Cell Lines

| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |

|---|---|---|---|

| Vero (Monkey kidney epithelial) | MTT | 24 | Data not available |

| HepG2 (Human liver cancer) | MTT | 24 | Data not available |

| MCF-7 (Human breast cancer) | MTT | 24 | Data not available |

| Balb/3T3 (Mouse fibroblast) | MTT | 24 | Data not available |

This table is for illustrative purposes. Specific data for this compound was not available in the search results.

Proposed Molecular Targets and Mechanisms of Action

The biological activity of a compound is intrinsically linked to its molecular interactions within a cell. While the precise mechanisms of this compound are still under investigation, several hypotheses have been put forward based on its chemical structure and observed effects.

One proposed mechanism of action for certain bioactive compounds is their ability to chelate metal ions. frontiersin.orgpharmacytimes.com Chelation is a chemical process where a molecule, known as a chelating agent, forms multiple coordinate bonds with a central metal ion, creating a stable, ring-like structure called a chelate. ebsco.comaccessscience.com This process can be crucial in biological systems, as it can sequester metal ions that may otherwise participate in harmful reactions, such as the generation of reactive oxygen species (ROS). frontiersin.org

The ability of a compound to chelate metal ions is often dependent on the presence of specific functional groups in its structure. mdpi.com For this compound, it is hypothesized that its structure may allow it to bind to metal ions, thereby disrupting essential metallic-dependent enzymatic processes in microorganisms or preventing metal-induced oxidative damage. mdpi.com This hypothesis warrants further investigation through spectroscopic and other analytical techniques to confirm the formation of this compound-metal complexes and to elucidate the functional consequences of such interactions.

Protein kinases and phosphatases are key regulatory enzymes that control a vast array of cellular processes by adding or removing phosphate (B84403) groups from proteins, respectively. neb.com The specific and regulated activity of these enzymes is fundamental to signal transduction and cellular homeostasis. mdpi.com Many therapeutic drugs are designed to target these enzymes to modulate their activity. nih.gov

It is hypothesized that this compound may exert some of its biological effects by interacting with specific kinases or phosphatases. nih.gov Such interactions could be inhibitory or activating and could occur at the active site or at allosteric docking sites on the enzyme. buenoscience.org The identification of specific kinase or phosphatase targets of this compound would require extensive screening and biochemical assays. Understanding these interactions could provide significant insights into its mechanism of action and potential therapeutic applications.

Lipid droplets are dynamic cellular organelles that store neutral lipids and are central to lipid metabolism and energy homeostasis. nih.govhspersunite.org.au The accumulation and mobilization of lipids from these droplets are tightly regulated processes. frontiersin.org In recent years, it has become evident that lipid droplet metabolism is a target for manipulation by various pathogens and is also implicated in inflammatory processes. nih.govresearchgate.net

A proposed mechanism for this compound's activity involves the modulation of lipid droplet accumulation. plos.org This could occur through various means, such as interfering with the synthesis of neutral lipids, inhibiting the formation of lipid droplets, or altering the proteins that associate with and regulate lipid droplet dynamics. hspersunite.org.aufrontiersin.org Given the importance of lipid metabolism for both host cells and invading pathogens, the ability to modulate lipid droplet accumulation could have significant biological consequences. plos.org

Fatty acids are essential components of cellular membranes and also serve as energy sources and signaling molecules. Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. wikipedia.org The synthesis and degradation of these fatty acids are carried out by specific sets of enzymes. biomolther.org Inhibition of VLCFA metabolism can have profound effects on cellular processes, including membrane structure and function. nih.gov

It has been proposed that this compound may act as an inhibitor of long and very-long-chain fatty acid metabolism. ucanr.edugoogle.com This could involve the inhibition of enzymes responsible for the elongation of fatty acid chains. ucanr.edu Such inhibition would disrupt the synthesis of essential lipids, potentially leading to cell death or growth inhibition. This hypothesis is supported by the fact that other compounds that inhibit fatty acid synthesis have been shown to possess antimicrobial and antiviral properties. google.com

Structure Activity Relationship Sar Studies of Vermisporin and Its Analogues

Systematic Modification of Vermisporin's Structural Moieties

This compound's structure is characterized by three main components: a tetramic acid head, a fused decalin ring system, and an oxirane-containing side chain. SAR studies have investigated the importance of each of these parts.

The tetramic acid (2,4-pyrrolidinedione) ring is a recurring motif in many biologically active natural products. researchgate.net Research suggests this moiety is a critical pharmacophore for the biological activity of this compound and its analogues. nih.govuiowa.edu The 3-acyltetramic acids are acidic and can chelate various metal ions, a property that may be important for transport across membranes and interaction with biological targets. researchgate.netnih.gov

Key findings on modifications to this moiety include:

Presence of the Tetramic Acid Ring: The entire tetramic acid unit appears essential for bioactivity. An analogue of the related compound PF1052, which shares the same decalin skeleton as this compound but lacks the tetramic acid moiety and instead has a methyl ketone group, showed no significant antifungal or antibacterial activity. uiowa.edu

N-Methylation: In some related trans-decalin compounds, the N-methylation of the tetramic acid moiety was found to be non-essential for antimicrobial activity against Gram-positive bacteria. nih.gov

C5-Substituents: The stereochemistry at the C5 position of the tetramic acid ring can be critical. In a study of related trans-decalin tetramic acids, the 5'-epi-isomers were generally found to have no inhibitory effects against T. vaginalis. nih.gov The nature of the substituent at C5, often derived from an amino acid, influences properties like hydrophobicity and shape, which in turn affects the activity of hybrid antibiotics. nih.gov

C3-Acyl Group: The 3-acyl group is a common feature of naturally occurring bioactive tetramic acids. researchgate.net In a study of vancoresmycin-type tetramic acids, a Fries-type rearrangement was used to introduce various acetyl residues at this position to create novel analogues for biological testing. d-nb.info

| Modification | Structural Moiety | Impact on Biological Activity | Reference Compound(s) | Source(s) |

|---|---|---|---|---|

| Removal of Tetramic Acid | Entire Ring | Loss of antibacterial and antifungal activity. | PF1052 Analogue | uiowa.edu |

| N-Demethylation | N1-Position | Considered non-essential for antimicrobial activity in some related compounds. | Desmethylequisetin | nih.gov |

| Epimerization at C5' | C5'-Position | Loss of inhibitory activity against T. vaginalis. | 5'-epi-pyrrolocin A | nih.gov |

| Varied C5 Alkylidene Substituent | C5-Position | Modulates antimicrobial activity against S. aureus. | Vancoresmycin-type analogues | d-nb.info |

This compound possesses a cis-fused decalin ring, a feature that distinguishes it from many other members of the decalin-containing tetramic acid family, which often have a trans-fused system. nih.govresearchgate.net The stereochemistry of this ring system can significantly influence biological activity, although its importance varies depending on the specific compound and the biological target. nih.govresearchgate.net

Key findings on the decalin ring include:

Cis-Trans Isomerism: While the stereochemistry of the decalin ring can have a great influence on the biological activities of the corresponding compounds, this is not always the case. nih.gov For example, no significant difference in antimicrobial activity against Gram-positive bacteria was found between the cis-decalin-containing cissetin and its trans-decalin-bearing counterparts. nih.gov This suggests that for certain antibiotic activities, the tetramic acid portion is the key element, with the decalin ring being less critical. nih.gov

Stereochemical Configuration: The absolute configuration of the decalin moiety is often crucial. The synthesis of decalin-containing tetramic acids with all four possible decalin configurations has been achieved using genetically engineered fungal mutants, providing tools to systematically study the impact of stereochemistry. researchgate.net In a study of chaetolivacines, which also contain a decalin ring, isomers with different configurations at C-21 showed notable differences in their activity against MRSA, highlighting the importance of specific stereocenters. frontiersin.org

Constitutional Isomers: The study of constitutional isomers, such as vermitrasporin, reveals the importance of substituent placement on the decalin ring. researchgate.netthieme-connect.com Vermitrasporin, an isomer of this compound, exhibits noticeable spectroscopic differences in its decalin moiety and shows potent activity against Mycobacterium tuberculosis, indicating that even subtle changes to the decalin structure can alter the biological profile. researchgate.netthieme-connect.com

| Compound Class | Stereochemical Feature | Observed Effect | Source(s) |

|---|---|---|---|

| Pyrrolidine-2-one-type antibiotics | Cis vs. Trans-fused decalin | No significant difference in antimicrobial activity against Gram-positive bacteria. | nih.gov |

| Chaetolivacines | Configuration at C-21 | Important for anti-MRSA activity. | frontiersin.org |

| This compound vs. Vermitrasporin | Constitutional Isomerism | Different biological profiles (vermitrasporin is a potent anti-TB agent). | researchgate.netthieme-connect.com |

This compound features an epoxide (oxirane) on the butyl side chain attached to the decalin ring. nih.gov This reactive group is a common feature in natural products and is often integral to their biological function.

Bioisosteric Replacement: While direct SAR studies on this compound's oxirane are limited, research on other complex natural products has explored replacing epoxide units with more chemically stable cyclopropyl (B3062369) groups. researchgate.net This strategy has been shown to be tolerable for biological activity in some cases and could be a viable approach for creating this compound analogues with improved stability. researchgate.net

Alkyl groups and the side chains they form are fundamental to a molecule's interaction with its biological target. omicsonline.org They influence physicochemical properties such as hydrophobicity, solubility, and steric profile, which in turn affect membrane permeability and binding affinity. omicsonline.orgscielo.org.mx

General Influence: Alkyl groups can modulate the electronic properties of a molecule and shield it from metabolic degradation. omicsonline.orgscielo.org.mx The length and branching of an alkyl side chain can have a profound impact on biological activity. nih.gov

Specific Modifications: In SAR studies of vancoresmycin-type tetramic acids, the alkylidene substituent at the C-5 position was systematically varied. d-nb.info The resulting biological evaluation revealed that the analogues with the highest activity against S. aureus were those structurally most similar to the authentic vancoresmycin building block, indicating that the specific nature of this side chain is important for its antibacterial effect. d-nb.info This modular synthetic approach allows for the exploration of how different alkyl groups in this position impact activity. d-nb.info

Rational Design of this compound Derivatives for Enhanced Biological Activity

Rational drug design uses the understanding of a compound's SAR to create new derivatives with improved properties, such as enhanced potency or better selectivity. mdpi.comnih.gov The total synthesis of this compound and related compounds has paved the way for such targeted modifications. researchgate.netresearchgate.net

The synthesis and evaluation of analogues are the ultimate tests of SAR hypotheses. By creating molecules with specific, planned modifications and testing their biological effects, researchers can confirm the role of different structural moieties.

Total Synthesis as a Platform: The successful total synthesis of this compound and other tetramic acid-bearing cis-decalin natural products provides a platform for generating novel analogues that are not accessible through isolation. researchgate.netresearchgate.net

Evaluation of Natural and Synthetic Analogues: Studies have evaluated libraries of both natural and synthetic compounds that share key structural elements with this compound. nih.govd-nb.info For instance, an investigation into a series of 42 related natural and synthetic compounds aimed to identify derivatives with improved potency and selectivity. nih.gov Another study developed an efficient synthetic route to novel vancoresmycin-type 3-acyl tetramic acids and determined their minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. d-nb.info This work identified three new compounds with antimicrobial activity against S. aureus, all of which were structurally close to the natural pharmacophore. d-nb.info

| Compound/Analogue | Key Structural Feature | Biological Activity Finding | Source(s) |

|---|---|---|---|

| PF1052 Analogue | Lacks tetramic acid moiety | Inactive (antibacterial/antifungal) | uiowa.edu |

| 5'-epi-isomers | Altered stereochemistry at C5' of tetramic acid | Generally inactive against T. vaginalis | nih.gov |

| Vancoresmycin-type tetramic acids | Varied C5-alkylidene and C3-acyl groups | Identified 3 new analogues with activity against S. aureus (MICs determined). | d-nb.info |

| Vermitrasporin | Constitutional isomer of this compound | Potent anti-TB activity (MIC 0.56-0.74 µg/ml). | researchgate.netthieme-connect.com |

Exploration of Bioisosteric Replacements

Following a comprehensive review of scientific literature, no specific research findings or data tables detailing the exploration of bioisosteric replacements for the chemical compound this compound or its analogues were identified.

Bioisosterism is a widely utilized strategy in medicinal chemistry for the optimization of lead compounds. This approach involves the substitution of a functional group or an atom within a molecule with another that has similar physical and chemical properties, with the goal of enhancing the compound's biological activity, modifying its selectivity, or improving its pharmacokinetic profile.

While numerous studies have been published on the application of bioisosteric replacements in the development of various therapeutic agents, this specific area of research does not appear to have been applied to this compound, according to publicly available scientific data. Therefore, no information on the structure-activity relationships of bioisosteric analogues of this compound can be provided.

Further research would be necessary to explore the potential of bioisosteric modifications to the this compound scaffold and to determine the resulting effects on its biological activity.

Concluding Perspectives and Future Research Directions on Vermisporin

Advancements in Biosynthetic Engineering for Vermisporin Production

The production of this compound, like many natural products, is often limited by the metabolic output of its native fungal producer, Ophiobolus vermisporis. nih.gov Advances in synthetic biology and metabolic engineering offer promising avenues to overcome these limitations and enhance the supply of this compound for further research and development.

Recent progress in genetic engineering has revolutionized the elucidation of biosynthetic pathways in microorganisms, enabling the production of novel natural products and the engineering of strains for optimized metabolite production. rsc.org Key strategies applicable to this compound production include:

Heterologous Expression: The identified biosynthetic gene cluster for this compound can be transferred into a more genetically tractable and industrially robust host organism, such as Escherichia coli or Saccharomyces cerevisiae. This approach, a cornerstone of synthetic biology, can lead to significantly higher titers and simplified downstream processing. nih.govnih.gov The success of such strategies has been demonstrated for other complex natural products, like the antimalarial drug artemisinin. nih.govacs.org

Pathway Refactoring: This involves the redesign and reassembly of the this compound biosynthetic pathway with optimized gene expression and regulation. acs.org By replacing native promoters and regulatory elements with well-characterized synthetic parts, it is possible to fine-tune the metabolic flux towards this compound and minimize the production of unwanted byproducts.

Combinatorial Biosynthesis: The modular nature of the enzymes involved in polyketide and non-ribosomal peptide synthesis, which are likely involved in this compound's biosynthesis, allows for the generation of novel analogues. acs.org By swapping or modifying specific enzymatic domains, researchers can create a library of this compound derivatives with potentially improved biological activities. acs.org

Cell-free synthetic biology is an emerging technology that could further accelerate the prototyping and production of this compound and its analogues. nih.gov This approach utilizes cell extracts containing the necessary biosynthetic machinery, offering precise control over reaction conditions and circumventing issues related to cell viability and toxicity. nih.gov

Table 1: Strategies in Biosynthetic Engineering for this compound

| Strategy | Description | Potential Benefits for this compound |

| Heterologous Expression | Transferring the biosynthetic gene cluster to a more amenable host organism. | Increased production titers, simplified purification, and circumvention of native host limitations. |

| Pathway Refactoring | Redesigning the biosynthetic pathway with synthetic genetic parts for optimized expression. | Enhanced metabolic flux, reduced byproduct formation, and predictable production levels. |

| Combinatorial Biosynthesis | Engineering biosynthetic enzymes to generate novel structural analogues. | Creation of this compound derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties. |

| Cell-Free Synthesis | Utilizing cell extracts for in vitro production. | Rapid prototyping of pathways and enzymes, precise control over reaction parameters, and production of toxic intermediates. nih.gov |

Untapped Biological Potentials and Novel Target Identification

The currently known biological activity of this compound is primarily its antimicrobial effect against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various anaerobic bacteria such as Bacteroides fragilis and Clostridium perfringens. nih.govnih.gov However, the structural complexity of this compound, which features a decalin ring system, suggests that its biological activities may extend beyond this initial characterization. nih.govresearchgate.netresearchgate.net

Future research should focus on a broader screening of this compound against a diverse range of biological targets to uncover its untapped potential. This includes:

Expanded Antimicrobial Screening: Testing against a wider panel of pathogenic bacteria, fungi, and parasites is warranted. The unique structure of this compound may confer activity against drug-resistant strains or pathogens with novel mechanisms of action.

Antiviral and Antitumor Activity: Many natural products with complex ring systems exhibit potent antiviral and antitumor properties. nih.govresearchgate.net Screening this compound against various cancer cell lines and viral pathogens could reveal new therapeutic applications.

Target Identification and Mechanism of Action Studies: Elucidating the molecular targets of this compound is crucial for understanding its biological activity and for rational drug design. Modern approaches to target identification include affinity chromatography, proteomics, and genetic screening. nih.gov Uncovering the mechanism by which this compound exerts its antimicrobial effects could lead to the discovery of novel antibiotic targets.

The stereochemistry of natural products often plays a critical role in their biological activity. malariaworld.org Investigating the activity of different stereoisomers of this compound could provide insights into its interaction with biological targets and guide the synthesis of more potent analogues. malariaworld.org

Development of Chemoinformatic Models for this compound Analogues

Chemoinformatics has become an indispensable tool in natural product-based drug discovery, offering computational methods to analyze, predict, and optimize the properties of bioactive compounds. nih.govnih.govmdpi.com For this compound, chemoinformatic approaches can accelerate the discovery and development of novel analogues with improved therapeutic profiles.

Key applications of chemoinformatics for this compound research include:

Virtual Screening: Large virtual libraries of this compound analogues can be screened against known or predicted biological targets using techniques like molecular docking and pharmacophore modeling. nih.govresearchgate.net This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

ADME/Tox Prediction: Chemoinformatic tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound and its analogues. mdpi.comresearchgate.net This early-stage assessment of drug-likeness is crucial for identifying candidates with a higher probability of success in clinical development.

Natural Product-Likeness Scoring: Computational tools can assess the "natural product-likeness" of designed this compound analogues, helping to maintain the favorable structural and physicochemical properties often associated with natural products. nih.gov

By integrating chemoinformatic models with experimental data, researchers can create a powerful feedback loop for the iterative design and optimization of this compound-based drug candidates.

Strategic Integration of Synthetic and Biological Approaches for Drug Discovery

The synergy between chemical synthesis and synthetic biology offers a powerful paradigm for natural product drug discovery. rsc.orgnih.gov For this compound, a strategic integration of these approaches can overcome the limitations of each discipline and accelerate the path to new therapeutics.

The total synthesis of this compound and its analogues has been achieved, providing a route to these complex molecules and enabling the creation of derivatives that are not accessible through biological methods. researchgate.netresearchgate.netnih.gov This chemical synthesis can be complemented by biological approaches in several ways:

Precursor-Directed Biosynthesis: By feeding synthetic, non-native precursors to the this compound-producing organism or a heterologous host expressing the biosynthetic pathway, it is possible to generate novel analogues. nih.gov This strategy allows for the incorporation of chemical moieties that would not be naturally utilized by the biosynthetic machinery.

Synthetic Biology for Late-Stage Modification: Engineered enzymes can be used to modify the this compound scaffold in the final steps of a synthetic route, adding chemical diversity and potentially improving biological activity.

This integrated approach allows for a much broader exploration of the chemical space around the this compound scaffold, increasing the chances of discovering compounds with superior therapeutic properties.

Challenges and Opportunities in Natural Product Research with this compound as a Model Compound

Natural product research faces a number of challenges, including the difficulty of isolating and characterizing compounds, the often-low production titers, and the complexity of their chemical structures. nih.govdundee.ac.ukfrontiersin.org However, these challenges are also a source of immense opportunity, as natural products continue to provide novel chemical scaffolds and biological activities that are largely untapped by synthetic chemistry. dundee.ac.ukrsc.org

This compound serves as an excellent model compound to illustrate these challenges and opportunities:

Challenge: Supply and Scalability. The initial isolation of this compound from its natural source is likely insufficient for extensive biological screening and preclinical development.

Opportunity: As discussed, biosynthetic engineering and total synthesis provide viable solutions to this supply problem, enabling further research and potential commercialization. nih.gov

Challenge: Structural Complexity. The intricate stereochemistry of this compound makes its chemical synthesis challenging. researchgate.net

Opportunity: The unique three-dimensional structure of this compound is also the source of its specific biological activity. nih.gov Understanding and harnessing this structural complexity can lead to the development of highly selective and potent drugs.

Challenge: Unraveling the Mechanism of Action. Identifying the precise molecular targets of natural products can be a complex and time-consuming process.

Opportunity: The discovery of a novel mechanism of action for this compound could open up new avenues for therapeutic intervention and provide new tools for chemical biology. nih.gov

Challenge: Navigating Intellectual Property. The patenting of natural products and their derivatives can be complex.

Opportunity: The generation of novel, patentable this compound analogues through synthetic and biosynthetic approaches is a key strategy for translating this natural product into a therapeutic agent.

Q & A